2-Hexanethiol

Description

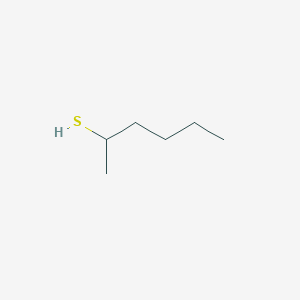

Structure

3D Structure

Properties

IUPAC Name |

hexane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPJVOPTXYSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333966, DTXSID00870902 | |

| Record name | 2-Hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-06-7 | |

| Record name | 2-Hexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99TVL98TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexanethiol: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 2-Hexanethiol (CAS No: 1679-06-7). Detailed experimental protocols for its synthesis and key reactions are presented, along with an in-depth analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are working with or interested in aliphatic thiols.

Chemical Structure and Identification

This compound, also known as hexan-2-thiol, is a chiral organosulfur compound with a thiol group attached to the second carbon of a hexane chain.

| Identifier | Value |

| IUPAC Name | hexane-2-thiol[1] |

| CAS Number | 1679-06-7[1][2] |

| Molecular Formula | C₆H₁₄S[1][2] |

| Molecular Weight | 118.24 g/mol [1][2] |

| InChI Key | ABNPJVOPTXYSQW-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCCC(C)S[1] |

| Synonyms | 2-Hexylthiol, 2-Hexyl mercaptan, 1-Methylpentyl hydrosulfide[1][2] |

Physicochemical Properties

This compound is a colorless liquid with a strong, unpleasant odor characteristic of thiols.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Melting Point | -147 °C | [3] |

| Boiling Point | 139.1 °C | [3] |

| Density | 0.8302 g/cm³ | [3] |

| Refractive Index | 1.4426 | [3] |

| pKa | 10.94 ± 0.10 (Predicted) | [3] |

| LogP | 2.7 (Predicted) | [1] |

| Vapor Pressure | 7.5 mmHg at 25 °C |

Note: Some physical properties are predicted values from computational models.

Solubility

Synthesis of this compound

This compound can be synthesized through various methods, with the most common being the nucleophilic substitution of a 2-hexyl halide with a hydrosulfide salt or the conversion of 2-hexanol.

Synthesis from 2-Bromohexane via Nucleophilic Substitution

This method involves the reaction of 2-bromohexane with sodium hydrosulfide (NaSH) in an alcoholic solvent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol.

-

Addition of Reactant: Slowly add 2-bromohexane (1 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hexanethiol (CAS 1679-06-7)

Introduction

This compound, also known by synonyms such as 1-methylpentyl thioalcohol and 2-hexyl mercaptan, is an organic thiol compound with the chemical formula C₆H₁₄S.[1][2] As a thiol, it is characterized by the presence of a sulfhydryl (-SH) group attached to a hexane chain, which is the sulfur analog of an alcohol.[3] This functional group imparts a strong, unpleasant odor, often described as resembling garlic or sulfur, and is responsible for its distinct chemical reactivity.[1][4]

Primarily utilized in chemical research and industrial applications, this compound serves as a versatile reagent in organic synthesis, a ligand in coordination chemistry, and a crucial component in materials science, particularly for the formation of self-assembled monolayers (SAMs) on metal surfaces.[3][4] Its ability to form strong bonds with metals makes it valuable for stabilizing metal nanoparticles, a property of significant interest in catalysis and the development of novel drug delivery systems.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1679-06-7 | [5] |

| Molecular Formula | C₆H₁₄S | [1][2][5] |

| Molecular Weight | 118.24 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1][4] |

| Melting Point | -147 °C | [1][6] |

| Boiling Point | 139.1 - 140.9 °C | [1][6] |

| Density | 0.8302 - 0.832 g/mL | [1][6] |

| Flash Point | 29.5 °C | [1][6] |

| Vapor Pressure | 7.5 mmHg at 25 °C | [1] |

| Refractive Index | 1.4426 - 1.443 | [1][6] |

| pKa | 10.94 ± 0.10 (Predicted) | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | [4] |

Synthesis and Reactivity

Synthesis Pathways

This compound can be synthesized via several established methods in organic chemistry.

-

Nucleophilic Substitution: A prevalent method involves the Sₙ2 reaction of a 2-hexyl halide (e.g., 2-bromohexane) with a sulfur nucleophile like sodium hydrosulfide (NaSH).[3][4]

-

From 2-Hexanol: A common laboratory synthesis starts with 2-hexanol. The alcohol is first converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The subsequent nucleophilic substitution with a sulfur source yields the thiol.[3]

-

Thiourea Method: Another effective approach is the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to produce the thiol.[3]

Chemical Reactivity

The sulfhydryl group in this compound dictates its reactivity, acting as a potent nucleophile and being susceptible to oxidation.[3][4]

-

Oxidation: Mild oxidizing agents, such as hydrogen peroxide or iodine, convert this compound into its corresponding disulfide, di(hexan-2-yl) disulfide, through the formation of a sulfur-sulfur bond.[3] More vigorous oxidation with agents like nitric acid can yield 2-hexanesulfonic acid.[3][4]

-

Nucleophilicity: In its deprotonated thiolate form (RS⁻), the compound is a strong nucleophile and readily participates in substitution reactions.[3][4]

-

Desulfurization: The sulfur atom can be completely removed through reduction processes, known as desulfurization, to yield hexane.[3]

References

A Technical Guide to the Physical Properties of 2-Hexanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanethiol (CAS No. 1679-06-7) is an organosulfur compound belonging to the thiol family, characterized by the presence of a sulfhydryl (-SH) group attached to the second carbon of a hexane chain.[1][2] Thiols are sulfur analogs of alcohols and are often noted for their strong, distinct odors.[3][4] In research and industrial applications, this compound's physical properties are critical for its use in the synthesis of other compounds and for understanding its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by available data and general experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Units |

| Molecular Formula | C₆H₁₄S | |

| Molecular Weight | 118.24 | g/mol |

| Appearance | Liquid | |

| Boiling Point | 139.1 - 140.9 | °C |

| Melting Point | -147 | °C |

| Density | 0.8302 - 0.832 | g/cm³ |

| Refractive Index | 1.4426 | |

| Flash Point | 29.5 | °C |

| Solubility | Thiols are generally less soluble in water and other polar solvents compared to alcohols of similar molecular weight.[3][5] |

Note: The presented values are aggregated from multiple sources and may represent a range of experimentally determined or calculated data.[1][2][6][7][8][9][10]

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid thiol such as this compound is typically determined using distillation or a capillary method.

-

Distillation Method: A sample of the thiol is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point.

-

Capillary Method (Siwoloboff's Method): A small amount of the liquid is placed in a sample tube, and a capillary tube, sealed at one end, is inverted into it. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube upon cooling.

Determination of Melting Point

For substances that are solid at room temperature, a melting point apparatus is used. For compounds like this compound, which has a very low melting point, a cryostat or a specialized low-temperature apparatus would be required.[9] The sample is cooled until it solidifies and then slowly heated. The temperature range over which the solid melts to a liquid is recorded as the melting point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer of a known volume is weighed empty, then filled with the thiol and weighed again. The density is calculated by dividing the mass of the thiol by the volume of the pycnometer.

-

Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is refracted. This measurement is typically performed at a standard temperature, such as 20°C.

Gas Chromatography for Purity and Identification

Gas chromatography (GC) is a common technique used to determine the purity of volatile compounds like this compound and can also be used for its identification.[2][11] The sample is vaporized and injected into a column, where it is separated based on its boiling point and affinity for the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a thiol sample using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for both separation and identification.

Caption: Workflow for the identification of this compound using GC-MS.

Conclusion

This technical guide provides a consolidated source of information on the key physical properties of this compound. The presented data, summarized for clarity, and the general experimental methodologies offer a foundational understanding for professionals working with this compound. The distinct physical characteristics of this compound, from its volatility to its characteristic odor, are crucial considerations for its safe and effective use in research and development.

References

- 1. This compound | C6H14S | CID 519310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 1679-06-7 | Benchchem [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound CAS#: 1679-06-7 [m.chemicalbook.com]

- 9. hexane-2-thiol [stenutz.eu]

- 10. Buy this compound, 1-amino- (EVT-15582961) | 64283-03-0 [evitachem.com]

- 11. This compound [webbook.nist.gov]

2-Hexanethiol synthesis from 2-hexanol

An In-depth Technical Guide to the Synthesis of 2-Hexanethiol from 2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-hexanol, a secondary alcohol, into this compound. The document details three prominent methods: a two-step conversion via a tosylate intermediate, the Mitsunobu reaction for stereoinvertive synthesis, and a direct conversion using Lawesson's reagent. Each method's principles, advantages, and limitations are discussed. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a laboratory setting.

Introduction

This compound is an organosulfur compound with applications in various fields, including its use as a flavoring agent and as a ligand for nanoparticle synthesis. The efficient synthesis of this and other secondary thiols from readily available alcohol precursors is a common requirement in organic chemistry. The conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a thiol requires specific chemical strategies. This guide explores the most effective and commonly employed methods for this transformation, focusing on reaction efficiency, stereochemical control, and substrate compatibility.

Synthetic Strategies

The conversion of 2-hexanol to this compound necessitates the activation of the C-O bond of the alcohol. The primary strategies to achieve this are:

-

Conversion to a Sulfonate Ester (Tosylate): The hydroxyl group is transformed into a tosylate, an excellent leaving group, which is subsequently displaced by a sulfur nucleophile. This is a reliable and high-yielding two-step method.

-

Mitsunobu Reaction: This one-pot reaction activates the alcohol in situ using a phosphine and an azodicarboxylate, allowing for nucleophilic substitution with a thioacid. A key advantage is the predictable inversion of stereochemistry at the alcohol's chiral center.

-

Direct Thionation with Lawesson's Reagent: This method offers a direct, one-pot conversion of the alcohol to the thiol, though it may be accompanied by elimination side-products (alkenes).

The logical workflow for selecting a synthetic method is outlined below.

An In-depth Technical Guide to the Nucleophilic Character of 2-Hexanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanethiol, a secondary thiol, is an organosulfur compound with the chemical formula C₆H₁₄S. Its nucleophilic nature, primarily dictated by the electron-rich sulfur atom of the thiol group (-SH), makes it a versatile reagent in a variety of chemical transformations. This guide provides a comprehensive overview of the nucleophilic character of this compound, including its fundamental properties, reactivity in key nucleophilic reactions, quantitative kinetic data, detailed experimental protocols, and visualizations of relevant reaction pathways. Understanding the nucleophilicity of this compound is crucial for its application in organic synthesis, materials science, and the development of thiol-based therapeutic agents.

Core Concepts of this compound Nucleophilicity

The nucleophilicity of this compound is governed by several key factors:

-

Polarizability of Sulfur: Sulfur is a relatively large and polarizable atom, meaning its electron cloud can be easily distorted. This high polarizability enhances its ability to attack electrophilic centers, making it a potent nucleophile.

-

Acidity and Thiolate Formation: Thiols are generally more acidic than their alcohol counterparts. The predicted pKa value for this compound is approximately 10.94. In the presence of a base, this compound can be deprotonated to form the corresponding 2-hexanethiolate anion (CH₃(CH₂)₃CH(S⁻)CH₃). This thiolate is an even more powerful nucleophile due to the increased electron density on the sulfur atom.

-

Steric Hindrance: As a secondary thiol, the sulfhydryl group in this compound is attached to a carbon atom that is bonded to two other carbon atoms. This arrangement presents more steric hindrance compared to a primary thiol like 1-hexanethiol, which can influence the rate of its nucleophilic reactions.

Quantitative Data on Nucleophilic Reactions

The nucleophilic reactivity of this compound has been quantified in studies of the thiol-Michael addition reaction. The following table summarizes the apparent rate constants for the reaction of hexanethiol with hexyl acrylate in the presence of different catalysts.

| Catalyst | Catalyst Loading (mol %) | Apparent Rate Constant (k_app) (mol L⁻¹ s⁻¹) | Time for Quantitative Conversion (s) |

| Hexylamine | 0.057 | 53.4 | ~500 |

| Tri-n-propylphosphine | 0.00057 | 1810 | ~100 |

| Dimethylphenylphosphine | 0.00057 | 431 | ~100 |

Data sourced from a detailed kinetic evaluation of the thiol-Michael reaction between hexanethiol and hexyl acrylate.[1]

Key Nucleophilic Reactions of this compound

This compound participates in a range of nucleophilic reactions, primarily nucleophilic substitution and nucleophilic addition.

Nucleophilic Substitution (Sₙ2)

In Sₙ2 reactions, the sulfur atom of this compound or its thiolate acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. A common example is the synthesis of thioethers from alkyl halides.

This protocol is a general procedure for the Sₙ2 reaction of a secondary thiol with an alkyl halide and can be adapted for this compound.

Materials:

-

This compound

-

1-Bromohexane

-

Sodium hydroxide (NaOH)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring. This will generate the 2-hexanethiolate anion in situ.

-

Attach a reflux condenser and add 1-bromohexane (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hexylthio)hexane.

-

Purify the product by column chromatography on silica gel if necessary.

Nucleophilic Addition (Thiol-Michael Addition)

The thiol-Michael addition is a conjugate addition reaction where a thiol adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. This reaction is highly efficient and is a cornerstone of "click chemistry."

This is a general procedure for the base-catalyzed thiol-Michael addition.

Materials:

-

This compound

-

Methyl vinyl ketone (or other α,β-unsaturated carbonyl compound)

-

Triethylamine (or other base catalyst)

-

Dichloromethane (or other suitable solvent)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α,β-unsaturated ketone (1 equivalent) in dichloromethane, add this compound (1.2 equivalents).

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the thioether product.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key nucleophilic reactions of this compound.

Conclusion

This compound exhibits significant nucleophilic character, enabling its participation in a variety of important organic reactions. Its reactivity is a function of the inherent properties of the sulfur atom, its acidity, and the steric environment of the secondary thiol group. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The visualized reaction pathways further clarify the mechanisms governing its nucleophilic behavior, aiding in the design and optimization of chemical processes in drug development and materials science.

References

Solubility Profile of 2-Hexanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexanethiol, an organosulfur compound with applications in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on fundamental chemical principles and available information for analogous compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of this compound solubility is provided, alongside a logical workflow diagram to guide laboratory execution. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound in diverse organic solvent systems.

Introduction to this compound and its Solubility

This compound (C₆H₁₄S) is a thiol compound characterized by a six-carbon chain with a sulfhydryl (-SH) group attached to the second carbon. The polarity of the S-H bond is significantly lower than that of the O-H bond in corresponding alcohols, leading to weaker hydrogen bonding capabilities.[1][2] This structural feature profoundly influences its physical properties, including its solubility in various solvents.

The principle of "like dissolves like" is the primary determinant of this compound's solubility.[3] As a compound with a significant non-polar alkyl chain, it is expected to be readily soluble in non-polar organic solvents. Its solubility in polar solvents is anticipated to be lower compared to its alcohol analog, 2-hexanol, due to its reduced capacity for hydrogen bonding.[4][5]

Expected Solubility of this compound in Common Organic Solvents

While specific quantitative data for this compound is scarce, the following table summarizes its expected qualitative solubility based on general principles of thiol chemistry and data for its isomer, 1-Hexanethiol, which is reported to be soluble in oil and alcohol.[6]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Miscible | The non-polar hexane chain of this compound has strong van der Waals interactions with aliphatic hydrocarbon solvents, leading to high solubility. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Similar to aliphatic solvents, the non-polar nature of aromatic hydrocarbons facilitates the dissolution of the non-polar alkyl portion of this compound.[7] |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate the alkyl chain of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively non-polar and can dissolve this compound. The ether oxygen can act as a hydrogen bond acceptor for the thiol proton, aiding solubility. |

| Alcohols | Methanol, Ethanol | Soluble | Alcohols are polar protic solvents. While the non-polar tail of this compound might limit miscibility in shorter-chain alcohols, it is generally expected to be soluble.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents that can interact with the thiol group and solvate the alkyl chain. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble | The high polarity of these solvents may not be ideal for the non-polar alkyl chain, potentially leading to lower solubility compared to less polar organic solvents. |

| Polar Protic | Water | Poorly Soluble | The weak hydrogen bonding ability of the thiol group is insufficient to overcome the strong hydrogen bonding network of water, resulting in low solubility.[1][4] |

Experimental Protocol for Determining this compound Solubility

The following is a generalized and detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with PTFE-lined screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes

-

Centrifuge (optional)

-

0.2 µm syringe filters (compatible with the solvent)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of this compound should be visible.

-

Securely cap the vial to prevent solvent evaporation and exposure to the atmosphere.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be under constant agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle. If necessary, the vial can be centrifuged at a low speed to facilitate phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a micropipette or syringe. It is crucial to avoid disturbing the undissolved this compound layer.

-

Filter the collected aliquot through a 0.2 µm syringe filter directly into a pre-weighed volumetric flask to remove any suspended microdroplets.

-

Record the mass of the transferred saturated solution.

-

Dilute the saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Chapter 9 Notes [web.pdx.edu]

- 3. education.com [education.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 6. 1-Hexanethiol | C6H14S | CID 8106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

A Comprehensive Technical Guide to the Thermal Stability of 2-Hexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 2-hexanethiol. The document outlines key thermal properties, potential decomposition pathways, and detailed experimental protocols for characterization. This information is critical for professionals in research and drug development where the thermal stability of thiol-containing compounds is a crucial parameter for safety, efficacy, and shelf-life.

Introduction to this compound and its Thermal Stability

This compound (C₆H₁₄S) is a secondary thiol that finds application in various chemical syntheses, including as a building block in the development of pharmaceuticals and as a ligand in nanoparticle synthesis. Its thermal stability is a critical factor influencing its storage, handling, and application in processes that involve elevated temperatures. Understanding the temperature at which it begins to decompose and the nature of its decomposition products is paramount for ensuring process safety and product purity.

Quantitative Thermal Stability Data

While specific experimental data for this compound is limited, the following table summarizes relevant data for structurally similar compounds to provide an estimate of its thermal properties.

| Parameter | Value | Compound | Source |

| Boiling Point | 133-135 °C | This compound | [2] |

| Flash Point | 30 °C | This compound | [2] |

| Pyrolysis Onset Temperature | ~250 °C | n-Hexylthiol | [1] |

Thermal Decomposition Pathways

The thermal decomposition of alkanethiols can proceed through several pathways, primarily involving free radical mechanisms and intramolecular elimination reactions.

Free Radical Decomposition

The principal mechanism for the thermal decomposition of thiols is the homolytic cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule. This initiation step leads to the formation of an alkyl radical and a sulfhydryl radical. These highly reactive radicals can then participate in a series of propagation and termination steps.

A proposed free radical decomposition pathway for this compound is illustrated below.

Caption: Proposed free radical decomposition pathway for this compound.

Intramolecular Elimination

Another significant decomposition pathway for thiols is the intramolecular elimination of hydrogen sulfide (H₂S) to form an alkene.[3] For this compound, this would result in the formation of hexene isomers. This pathway is analogous to the dehydration of alcohols.

Caption: Intramolecular elimination of H₂S from this compound.

Hazardous Decomposition Products

Upon complete thermal decomposition, particularly in the presence of oxygen (combustion), this compound can produce hazardous gases. These include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen sulfide (H₂S)

Experimental Protocols for Thermal Stability Analysis

A comprehensive evaluation of the thermal stability of this compound requires a combination of thermoanalytical techniques. The following diagram outlines a logical experimental workflow.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to volatilization and/or decomposition, and to characterize its overall decomposition profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina). Due to its volatility, a sealed pan with a pinhole lid is recommended to maintain a controlled atmosphere and prevent premature evaporation.

-

Experimental Conditions:

-

Purge Gas: High-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected final decomposition point (e.g., 500 °C).

-

Data Collection: The mass of the sample is recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG), and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as boiling, and to determine the enthalpy changes associated with these events. For decomposition, DSC can indicate whether the process is endothermic or exothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. To study decomposition, a pinhole in the lid is necessary to allow for the release of gaseous products while maintaining a near-equilibrium condition.

-

Experimental Conditions:

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: High-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected boiling point and decomposition region.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., some decomposition processes). The onset temperature, peak temperature, and enthalpy of these transitions are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound is introduced into a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC data) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.

-

-

Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products. This information is crucial for elucidating the decomposition pathways.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and industrial applications. While specific quantitative decomposition data for this compound is not extensively documented, a combination of data from analogous compounds and a systematic experimental approach utilizing TGA, DSC, and Py-GC-MS can provide a comprehensive understanding of its thermal behavior. The primary decomposition mechanisms are expected to involve free radical C-S bond cleavage and intramolecular elimination of hydrogen sulfide, leading to the formation of various hydrocarbons and sulfur-containing compounds. A thorough characterization of these processes is essential for optimizing reaction conditions, ensuring process safety, and controlling product purity.

References

The Reactivity of the Sulfhydryl Group in 2-Hexanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanethiol, a secondary aliphatic thiol, possesses a reactive sulfhydryl (-SH) group that dictates its chemical behavior and potential applications, particularly in the realms of organic synthesis and drug development. The sulfur atom's high nucleophilicity and the relative weakness of the S-H bond make this functional group a versatile handle for a variety of chemical transformations.[1] This technical guide provides a comprehensive overview of the reactivity of the sulfhydryl group in this compound, presenting key quantitative data, detailed experimental protocols, and insights into its potential role in biological systems.

Chemical Properties and Reactivity of the Sulfhydryl Group

The reactivity of the sulfhydryl group in this compound is governed by several key factors, including its acidity (pKa), nucleophilicity, and susceptibility to oxidation.

| Property | Value | Source |

| pKa (estimated for this compound) | ~12 | [2] |

This relatively high pKa indicates that at physiological pH (~7.4), this compound will exist predominantly in its protonated thiol form.[3]

Nucleophilicity: The sulfur atom in the sulfhydryl group is a potent nucleophile, significantly more so than the oxygen in an analogous alcohol.[4] This enhanced nucleophilicity allows this compound to readily participate in a range of substitution and addition reactions. The deprotonated thiolate form is an even stronger nucleophile.[5]

Oxidation Potential: The S-H bond in thiols is weaker than the O-H bond in alcohols, making thiols susceptible to oxidation.[1] This property is central to many of the reactions of this compound and its biological functions.

Key Reactions of the Sulfhydryl Group in this compound

The sulfhydryl group of this compound undergoes several important reactions, including oxidation, nucleophilic substitution, and addition to electrophilic double bonds.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. This reaction is crucial in various chemical and biological contexts, including protein folding.[6] Mild oxidizing agents can convert this compound to di(hexan-2-yl) disulfide.[4]

Reaction Scheme:

Caption: Oxidation of this compound to a disulfide.

More vigorous oxidation can lead to the formation of sulfonic acids.[4]

Nucleophilic Substitution (SN2)

The thiolate anion of this compound is an excellent nucleophile for SN2 reactions, readily displacing leaving groups from alkyl halides to form thioethers.[4] This reaction is a fundamental method for forming carbon-sulfur bonds.

Reaction Mechanism:

Caption: SN2 reaction of 2-Hexanethiolate.[7]

Thiol-Michael Addition

This compound can undergo a conjugate addition reaction with α,β-unsaturated carbonyl compounds, known as the Thiol-Michael addition.[4] This reaction is highly efficient for the formation of carbon-sulfur bonds and is considered a "click" reaction.[8]

Reaction Mechanism:

Caption: Mechanism of the Thiol-Michael Addition.

Quantitative data for a similar reaction, the thiol-Michael addition of 1-hexanethiol to hexyl acrylate, is available and provides an estimate of the reactivity of this compound in such reactions.

| Reaction | Catalyst | Apparent Rate Constant (kapp) | Source |

| 1-Hexanethiol + Hexyl Acrylate | Hexylamine (0.057 mol%) | 53.4 M-1s-1 | [9] |

| 1-Hexanethiol + Hexyl Acrylate | Tri-n-propylphosphine | 1810 M-1s-1 | [9] |

| 1-Hexanethiol + Hexyl Acrylate | Dimethylphenylphosphine | 431 M-1s-1 | [9] |

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are crucial for reproducible research. Below are representative methodologies for key transformations.

Protocol 1: Oxidation of this compound to Di(hexan-2-yl) Disulfide

This protocol describes the mild oxidation of this compound using iodine.

Workflow:

Caption: Experimental workflow for the oxidation of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

-

Reagent Addition: Slowly add a solution of iodine (0.5 equivalents) in ethanol dropwise to the stirred solution at room temperature. The disappearance of the brown iodine color indicates the progress of the reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the this compound has been consumed.

-

Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude di(hexan-2-yl) disulfide by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Determination of the Rate Constant for the Thiol-Michael Addition

This protocol outlines a method to determine the kinetics of the reaction between this compound and an α,β-unsaturated carbonyl compound using 1H NMR spectroscopy.[9]

Workflow:

Caption: Workflow for kinetic analysis of Thiol-Michael addition.

Detailed Methodology:

-

Sample Preparation: Prepare stock solutions of this compound, the Michael acceptor (e.g., hexyl acrylate), and the catalyst (e.g., hexylamine) in a deuterated solvent (e.g., CDCl3).

-

Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired final concentrations.

-

NMR Analysis: Immediately acquire a 1H NMR spectrum to establish the initial concentrations (t=0). Continue to acquire spectra at regular time intervals.

-

Data Processing: For each spectrum, integrate the characteristic signals of a reactant (e.g., the vinyl protons of the acrylate) and the product (e.g., the newly formed thioether protons).

-

Kinetic Analysis: Calculate the concentration of the reactant at each time point. Assuming pseudo-first-order kinetics (if one reactant is in large excess), plot ln([Reactant]t/[Reactant]0) versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing by the concentration of the excess reagent.[9]

Role in Biological Systems and Drug Development

While specific signaling pathways directly involving this compound are not well-documented, the general reactivity of the sulfhydryl group is of immense importance in biological systems and provides a framework for understanding its potential roles.

Redox Signaling: Thiols are central to cellular redox signaling.[10] The reversible oxidation of sulfhydryl groups in cysteine residues of proteins acts as a molecular switch, modulating protein function in response to oxidative stress.[11][12] Small molecule thiols like this compound could potentially interact with these pathways, although their specific roles are yet to be elucidated.

Sulfur Signaling Pathways: Endogenous sulfur-containing gas signaling molecules like hydrogen sulfide (H2S) play crucial roles in cardiovascular and other systems.[2] These molecules can modify cysteine residues in proteins through S-sulfhydration, affecting a wide range of cellular processes.[2] Volatile sulfur compounds, including thiols, are known to be involved in plant signaling and defense.[13]

Drug Metabolism and Development: The sulfhydryl group is a key functional group in many drugs and is involved in their metabolism.[1] Thiol-containing drugs can act as antioxidants, metal chelators, and can participate in thiol-disulfide exchange reactions.[14] The reactivity of the sulfhydryl group in this compound makes it a potential pharmacophore or a target for modification in drug design. For instance, its ability to undergo Thiol-Michael additions can be exploited for the development of covalent inhibitors.

Logical Relationship in Redox Signaling:

Caption: Potential role of this compound in redox signaling.

Conclusion

The sulfhydryl group of this compound is a versatile and reactive functional group that participates in a wide array of chemical transformations. Its nucleophilicity and susceptibility to oxidation are central to its chemical character. While specific quantitative data and detailed protocols for this compound are still emerging, the principles of thiol chemistry provide a strong foundation for its application in research and development. Further investigation into the precise kinetics of its reactions and its interactions within biological systems will undoubtedly unlock new opportunities for this valuable chemical entity in materials science, organic synthesis, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol-Based Redox Switches in Eukaryotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hexanethiol: IUPAC Nomenclature, Synonyms, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Hexanethiol, a thiol compound with applications in materials science and chemical synthesis. The document details its IUPAC name, common synonyms, physicochemical properties, and key experimental protocols, targeting researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and industry. The standardized name for this compound is designated by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is hexane-2-thiol .[1]

Beyond its formal IUPAC name, this compound is known by several synonyms, which are frequently encountered in chemical literature and commercial listings. A summary of these names is provided in the table below.

| Nomenclature Type | Name |

| IUPAC Name | hexane-2-thiol |

| Common Synonyms | This compound, 2-hexylmercaptan, 2-Hexylthiol, (+/-)-2-Hexanethiol, 1-Methylpentyl hydrosulfide, 1-Methylpentyl thioalcohol |

| CAS Registry Number | 1679-06-7 |

A compilation of the IUPAC name and common synonyms for the target compound.[1][2][3]

The following diagram illustrates the relationship between the primary compound and its various identifiers.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the following table. These properties are essential for its handling, application, and in the design of experimental procedures.

| Property | Value |

| Molecular Formula | C₆H₁₄S |

| Molecular Weight | 118.24 g/mol |

| Boiling Point | 140.9 °C at 760 mmHg |

| Melting Point | Not available |

| Density | 0.832 g/cm³ |

| Flash Point | 29.5 °C |

| Water Solubility | Poorly soluble |

| LogP (Octanol/Water Partition Coefficient) | 2.495 |

A summary of the key physicochemical properties of this compound.[4][5]

Experimental Protocols

The reactivity of the sulfhydryl (-SH) group in this compound dictates its utility in various chemical transformations and applications, notably in the formation of self-assembled monolayers (SAMs).

3.1. Synthesis of this compound via Nucleophilic Substitution

A common laboratory method for the synthesis of this compound involves the nucleophilic substitution of a hexyl halide with a sulfur nucleophile.[5]

-

Reaction: C₆H₁₃X + H₂S → C₆H₁₃SH + HX (where X is a halide)

-

Reactants: A typical procedure would involve the reaction of 2-bromohexane or 2-chlorohexane with hydrogen sulfide in the presence of a base.

-

General Procedure: The hexyl halide is reacted with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH), in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Following the reaction, an acidic workup is performed to neutralize the excess base and protonate the thiolate, yielding this compound. Purification is generally achieved through distillation.

3.2. Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This compound is utilized in the formation of self-assembled monolayers on metal surfaces, particularly gold, due to the strong affinity between sulfur and gold.[5] These monolayers are highly ordered and can be used to modify surface properties.

-

Materials:

-

Gold-coated substrate

-

This compound

-

200 proof ethanol (as solvent)

-

Clean glass or polypropylene containers

-

Tweezers

-

Dry nitrogen gas

-

-

Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in ethanol, typically in the range of 1 mM.

-

Substrate Immersion: Immerse a clean gold substrate into the thiol solution using tweezers. It is crucial to handle the substrate carefully to avoid contamination.

-

Assembly: Seal the container and allow the self-assembly process to occur for 24 to 48 hours. While initial monolayer formation is rapid, longer immersion times lead to more ordered and densely packed monolayers.[6]

-

Rinsing: After the assembly period, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.

-

Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

-

The following diagram illustrates the workflow for the preparation of self-assembled monolayers.

Chemical Reactivity

The chemical behavior of this compound is dominated by its sulfhydryl group. Key reactions include:

-

Oxidation: It can be oxidized to form disulfides or sulfonic acids.[5]

-

Nucleophilic Substitution: The sulfhydryl group can act as a nucleophile, participating in substitution reactions where it replaces other functional groups.[5]

This technical guide provides foundational information for researchers and professionals working with this compound, emphasizing its proper identification, physical characteristics, and key experimental applications.

References

- 1. This compound | C6H14S | CID 519310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound (CAS 1679-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Buy this compound, 1-amino- (EVT-15582961) | 64283-03-0 [evitachem.com]

- 6. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hexanethiol via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-hexanethiol, a valuable organosulfur compound, through nucleophilic substitution reactions. The primary method detailed utilizes thiourea to circumvent the formation of dialkyl sulfide byproducts, a common issue when using hydrosulfide anions.

Introduction

This compound is a thiol compound with applications in various fields, including the formation of self-assembled monolayers (SAMs) on metal surfaces, which is of significant interest in materials science and nanotechnology.[1] Nucleophilic substitution represents a fundamental and effective strategy for the synthesis of thiols.[1] This document outlines two common nucleophilic substitution pathways for the preparation of this compound, with a focus on a robust protocol employing thiourea.

Synthetic Pathways

The synthesis of this compound is typically achieved via an S_N2 reaction between a 2-hexyl halide (e.g., 2-bromohexane) and a sulfur nucleophile.[2][3] Two primary nucleophiles are commonly employed:

-

Sodium Hydrosulfide (NaSH): This method involves the direct reaction of a 2-hexyl halide with sodium hydrosulfide. While straightforward, a significant drawback is the potential for the resulting this compound to undergo a second nucleophilic substitution with the alkyl halide, leading to the formation of di(hexan-2-yl) sulfide as a byproduct.[2][3] Using a large excess of the hydrosulfide anion can help to minimize this side reaction.[4]

-

Thiourea: The use of thiourea as the nucleophile is a preferred method to avoid the formation of sulfide byproducts.[1][2][3] The reaction proceeds in two steps: first, the S_N2 reaction between the 2-hexyl halide and thiourea forms an intermediate S-alkylisothiouronium salt. This salt is then hydrolyzed with an aqueous base to yield the desired this compound.[2][3]

Experimental Protocols

The following protocol details the synthesis of this compound from 2-bromohexane and thiourea.

Protocol: Synthesis of this compound using Thiourea

This two-step procedure is adapted from a general method for thiol synthesis.[3][5]

Step 1: Formation of the S-(Hexan-2-yl)isothiouronium Bromide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromohexane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours.

-

Isolation of Intermediate: Upon cooling, the S-(hexan-2-yl)isothiouronium bromide salt will crystallize out of the solution. Collect the salt by filtration. The intermediate can be used in the next step without further purification.

Step 2: Hydrolysis of the Isothiouronium Salt

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and a nitrogen inlet, add the S-(hexan-2-yl)isothiouronium bromide salt (1 mole equivalent) and a 5 N solution of sodium hydroxide or sodium carbonate in water.

-

Hydrolysis: Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2 N hydrochloric acid. This will protonate the thiolate to form the thiol.

-

The this compound will form a separate organic layer. Separate the layers using a separatory funnel.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1679-06-7[6][7] |

| Molecular Formula | C6H14S[6][7] |

| Molecular Weight | 118.24 g/mol [7] |

| Appearance | Liquid[6] |

| Boiling Point | 139.1°C[7] |

| Density | 0.8302 g/mL[7] |

| Refractive Index | 1.4426[7] |

Table 2: Reaction Parameters for the Synthesis of this compound via the Thiourea Method

| Reagent/Parameter | Molar Ratio/Condition | Purpose |

| 2-Bromohexane | 1.0 | Substrate |

| Thiourea | 1.1 | Nucleophile |

| 95% Ethanol | Solvent | Reaction Medium |

| Reflux (Step 1) | 6 hours | Formation of Isothiouronium Salt |

| 5 N NaOH/Na2CO3 | Reagent | Hydrolysis of Intermediate |

| Reflux (Step 2) | 2 hours | Formation of Thiolate |

| 2 N HCl | Reagent | Protonation of Thiolate |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the thiourea method.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 1679-06-7 | Benchchem [benchchem.com]

- 2. Video: Preparation and Reactions of Thiols [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 1679-06-7 [chemicalbook.com]

Formation of Self-Assembled Monolayers (SAMs) with 2-Hexanethiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) using 2-Hexanethiol. This document is intended to guide researchers in utilizing this compound for surface modification, with applications in biosensing, drug delivery, and other biomedical fields. Due to a lack of extensive literature specifically on this compound, some of the presented data and protocols are based on its linear isomer, n-hexanethiol, and general principles of alkanethiol SAM formation. It is important to note that the branched structure of this compound may lead to variations in monolayer packing, thickness, and overall properties compared to its linear counterpart.

Introduction to this compound SAMs

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols, such as this compound, readily form SAMs on noble metal surfaces like gold, silver, and copper due to the strong affinity of the sulfur headgroup for the metal. These monolayers provide a versatile platform for tailoring surface properties, such as wettability, biocompatibility, and chemical reactivity. The alkyl chain of this compound contributes to the stability of the monolayer through van der Waals interactions. The branched nature of this compound, with the thiol group on the second carbon atom, is expected to influence the packing density and overall structure of the SAM compared to linear alkanethiols.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C6H14S[1] |

| Molecular Weight | 118.24 g/mol [1] |

| CAS Number | 1679-06-7[1] |

| Appearance | Colorless liquid with a strong, unpleasant odor |

Applications in Research and Drug Development

The ability to precisely control surface chemistry makes this compound SAMs valuable in various biomedical applications.

Biosensors

SAMs provide a stable and reproducible platform for the immobilization of biomolecules such as enzymes, antibodies, and DNA.[2][3] The functionalized surface can then be used to detect specific biological analytes with high sensitivity and selectivity. The length and structure of the alkyl chain can be tailored to control the distance of the bioreceptor from the surface, which is crucial for optimal sensor performance.[4] While specific studies on this compound in biosensors are limited, the general principles of alkanethiol SAMs apply.

Drug Delivery

Nanoparticles functionalized with SAMs are being explored for targeted drug delivery.[5] The monolayer can improve the stability of the nanoparticles in biological fluids and can be further modified with targeting ligands to direct the nanoparticles to specific cells or tissues. The release of the drug can be triggered by changes in the local environment, such as pH or temperature.

Experimental Protocols

General Protocol for SAM Formation on Gold Substrates

This protocol describes a widely used method for the formation of alkanethiol SAMs on gold surfaces.[6]

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the substrates thoroughly with deionized water and then with ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the this compound solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment.

-

Diagram of the Experimental Workflow for SAM Formation:

Caption: Workflow for the formation of this compound SAMs on a gold substrate.

Characterization of this compound SAMs

Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed SAMs.

Contact Angle Goniometry

Contact angle measurements provide information about the wettability of the SAM surface, which is related to the packing and orientation of the molecules. A hydrophobic surface, indicated by a high water contact angle, generally suggests a well-ordered and densely packed monolayer.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. For alkanethiol SAMs, the thickness is related to the chain length and tilt angle of the molecules.

Electrochemical Methods

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can be used to assess the barrier properties of the SAM. A well-formed SAM will block the access of redox probes to the electrode surface, leading to a decrease in the faradaic current in CV and an increase in the charge transfer resistance in EIS.[7]

Quantitative Data for Hexanethiol SAMs on Gold (n-Hexanethiol as a proxy):

| Characterization Technique | Parameter | Typical Value (for n-Hexanethiol) | Reference |

| Contact Angle Goniometry | Water Contact Angle | ~105-110° | [General Alkanethiol Data] |

| Ellipsometry | Thickness | ~0.7 - 1.0 nm | [General Alkanethiol Data] |

| Cyclic Voltammetry | Reductive Desorption Potential | ~ -0.9 V vs. Ag/AgCl (in 0.1 M KOH) | |

| Thermal Stability | Desorption Temperature | Stable up to ~340 K on Au(111) | [Thermal Stability Study] |

Note: The values provided above are for n-hexanethiol and should be considered as an approximation for this compound. The branched structure of this compound may result in a less densely packed monolayer with a lower thickness and a slightly lower water contact angle.

Signaling Pathways and Logical Relationships

The interaction of a functionalized SAM with a biological system can be represented as a signaling pathway. For instance, in a biosensor application, the binding of an analyte to a receptor immobilized on the SAM triggers a detectable signal.

Diagram of a Generic Biosensor Signaling Pathway:

Caption: A simplified signaling pathway for a SAM-based biosensor.

Conclusion

Self-assembled monolayers of this compound offer a promising platform for a variety of biomedical applications. While specific data for this branched thiol is still emerging, the well-established protocols for alkanethiol SAM formation provide a solid foundation for its use in surface functionalization. Further characterization of this compound SAMs is encouraged to fully elucidate the effects of its branched structure on monolayer properties and to optimize its performance in specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: 2-Hexanethiol as a Capping Agent for Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of gold nanoparticles (AuNPs) capped with 2-Hexanethiol. This capping agent offers a stable and versatile platform for various biomedical applications, including drug delivery, bioimaging, and biosensing.[1][2][3]

Introduction to this compound Capped Gold Nanoparticles

Gold nanoparticles exhibit unique size- and shape-dependent optical and electronic properties.[4] The use of capping agents is crucial to stabilize the nanoparticles, preventing their aggregation and controlling their growth. Alkanethiols, such as this compound, form strong coordinate bonds between the sulfur atom and the gold surface, creating a protective self-assembled monolayer (SAM).[5] This functionalization not only imparts stability but also allows for further surface modification, making them suitable for various biomedical applications.[2][6] The size of the resulting nanoparticles can be controlled by adjusting the synthesis parameters, which in turn influences their properties and potential applications.[7][8][9]

Key Experimental Protocols

This section details the methodologies for the synthesis of this compound capped gold nanoparticles. The most common and reliable method is the two-phase Brust-Schiffrin synthesis.

Brust-Schiffrin Two-Phase Synthesis of this compound Capped AuNPs

This method involves the transfer of an aqueous gold salt to an organic solvent using a phase-transfer agent, followed by reduction in the presence of the thiol capping agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (C₆H₁₃SH)

-

Tetraoctylammonium bromide (TOAB)

-

Sodium borohydride (NaBH₄)

-

Toluene

-

Ethanol

-

Deionized water

Protocol:

-

Preparation of Aqueous Gold Solution: Prepare an aqueous solution of HAuCl₄·3H₂O.

-

Phase Transfer: Mix the aqueous gold solution with a solution of tetraoctylammonium bromide in toluene. Stir vigorously until the tetrachloroaurate is completely transferred into the organic layer, indicated by a color change from orange to deep brown in the organic phase.[9]

-

Addition of Capping Agent: To the organic phase, add this compound. The molar ratio of gold to this compound is a critical parameter for controlling the final nanoparticle size.

-

Reduction: Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the vigorously stirred organic mixture. The addition of the reducing agent should be done dropwise.[10]

-

Reaction: Continue stirring the reaction mixture for several hours at room temperature to ensure complete nanoparticle formation and capping.

-

Purification:

-

Separate the organic layer containing the AuNPs.

-

Precipitate the nanoparticles by adding ethanol.

-

Centrifuge the mixture to pellet the AuNPs.

-

Wash the nanoparticles repeatedly with ethanol to remove excess thiol and other reagents.

-

Dry the purified nanoparticles under vacuum.[9]

-

Data Presentation: Influence of Synthesis Parameters on Nanoparticle Size

The size of the this compound capped AuNPs is a critical factor for their application. The following table summarizes the relationship between the gold-to-thiol molar ratio and the resulting nanoparticle diameter, as reported in the literature. A clear trend is observed where an increase in the relative amount of this compound leads to a decrease in the average particle size.[7]

| Gold-to-Hexanethiol Molar Ratio | Average Particle Diameter (nm) |

| 1:1 | 4.28 ± 0.83 |

| 1:3 | 2.56 ± 0.71 |

| 1:5 | 1.98 ± 0.54 |

| 1:7 | 1.75 ± 0.49 |

| 1:9 | 1.54 ± 0.67 |

Data adapted from studies utilizing the Brust-Schiffrin method.[7]

It has also been observed that decreasing the reaction temperature during the reduction step can lead to smaller nanoparticle diameters.[11]

Characterization of this compound Capped AuNPs

To ensure the successful synthesis and determine the properties of the nanoparticles, several characterization techniques are employed:

-

Transmission Electron Microscopy (TEM): Used to determine the size, shape, and size distribution of the nanoparticles.[7][11]

-

UV-Visible Spectroscopy: The surface plasmon resonance (SPR) peak provides information about the size and stability of the nanoparticles. For smaller AuNPs (d < 2 nm), the SPR is often not prominent, and the spectrum shows a featureless rise from the visible to the UV region.[12] For larger nanoparticles, a characteristic SPR peak around 520 nm is observed.[12]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution.[5]

-

Zeta Potential: Indicates the surface charge and stability of the nanoparticles in a colloidal suspension.[5]

Applications in Drug Development

The stable and functionalizable surface of this compound capped AuNPs makes them promising candidates for various applications in drug development:

-